Molecular Weight and Derivatization Handle Advantage: 4-Methoxybenzohydrazide vs. Simple Acetohydrazide
The target compound (MW 325.32 g/mol) provides a 70% larger molecular scaffold than the simplest in-class analog, 2-(1H-benzotriazol-1-yl)acetohydrazide (MW 191.19 g/mol) [1]. This additional mass is attributable entirely to the 4-methoxybenzoyl group, which introduces a hydrazide functionality that serves as a reactive handle for condensation with aldehydes/ketones to form hydrazone libraries—an option absent in the simpler acetohydrazide . The hydrazide moiety also enables cyclization to 1,3,4-oxadiazoles and coordination with metal ions, expanding synthetic utility beyond what the core acetohydrazide can achieve.
| Evidence Dimension | Molecular Weight / Reactive Sites |
|---|---|
| Target Compound Data | MW 325.32 g/mol; contains hydrazide group capable of forming hydrazones |
| Comparator Or Baseline | 2-(1H-Benzotriazol-1-yl)acetohydrazide (CAS 122502-94-7); MW 191.19 g/mol; no hydrazide condensation site |
| Quantified Difference | Δ MW = +134.13 g/mol (70% increase); 1 additional reactive handle (hydrazide) vs 0 |
| Conditions | Structural comparison based on molecular formula; reactivity inferred from class chemistry of hydrazides and benzotriazole-acetohydrazides |
Why This Matters
For procurement, this means CAS 306990-69-2 is the only commercially available benzotriazole-acetohydrazide pre-equipped with a hydrazide handle for immediate library diversification, eliminating the need for additional synthetic steps to install this functionality.
- [1] PubChem. 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide (CAS 122502-94-7). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-1H-1_2_3-benzotriazol-1-yl-acetohydrazide View Source
